{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
Description
Properties
IUPAC Name |
(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYXENOQBPTBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CN)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine typically involves the following steps:
Formation of the Triazolo-Pyridazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl ring system. This can be achieved through various cyclization reactions under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and product formation.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-tumor properties of derivatives related to 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine. For instance:
- Compound 22i : Exhibited significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively. Additionally, it demonstrated potent c-Met kinase inhibition (IC50 = 48 nM) .
These findings suggest that compounds derived from this scaffold could serve as effective therapeutic agents in oncology.
Kinase Inhibition
The compound has also been studied for its ability to inhibit specific kinases:
- c-Met Kinase Inhibition : The derivatives have shown promise as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis. The structure-activity relationship studies indicate that modifications to the triazole and pyridazine moieties can enhance potency against this target .
Case Studies
Several case studies illustrate the effectiveness of compounds derived from the triazolo[4,3-b]pyridazine scaffold:
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| Study A | Compound 22i | A549 Cell Line | 0.83 μM | Significant anti-tumor activity |
| Study B | Compound 22i | MCF-7 Cell Line | 0.15 μM | Potent inhibition observed |
| Study C | Compound 22i | c-Met Kinase | 48 nM | Effective kinase inhibition |
Mechanism of Action
The mechanism of action of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering biological and physicochemical properties. Key analogues include:
Biological Activity
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- IUPAC Name : 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
- Molecular Formula : C9H10N4O
- Molecular Weight : 194.20 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers like 1322604-60-3 for derivatives.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of triazolopyridazine derivatives. For instance, a derivative known as MMV665917 demonstrated significant efficacy against Cryptosporidium species in vitro with an EC50 of 3.8 μM. This compound effectively eliminated parasites in culture systems, showcasing the potential of triazolopyridazines in treating parasitic infections .
Inhibition of Protein Kinases
The compound's structural analogs have been investigated for their ability to inhibit various protein kinases, particularly c-Met kinase. Compounds containing the triazolo-pyridazine scaffold have shown promising results in inhibiting c-Met, which is implicated in several cancers. For example, derivatives have been evaluated for their selectivity and potency against over 200 kinases, indicating their potential as cancer therapeutics .
GABA Receptor Modulation
Some studies suggest that compounds with similar structures exhibit allosteric modulation of GABA receptors. This activity is significant given GABA's role in neurotransmission and its implications in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine can be influenced by various substitutions on its structure. Research indicates that modifications at specific positions can enhance potency and selectivity against target proteins. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 2nd Position | Increased c-Met inhibition |
| 6th Position | Enhanced GABA modulation |
| Aromatic Tail Group | Improved pharmacokinetic properties |
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of a triazolopyridazine derivative in murine models. The compound exhibited tumor regression when combined with DNA-damaging agents like doxorubicin .
- Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective effects through GABA receptor modulation, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the recommended analytical techniques for characterizing the structure and purity of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine?
- Methodological Answer : Comprehensive characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methoxy group integration .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm empirical formula alignment with theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritation risks (H315) .
- Ventilation : Work under a fume hood to mitigate inhalation hazards (H335) .
- Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Stepwise Functionalization : Start with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) as a scaffold. Substitute chlorine with methoxy groups using BBr₃ in dichloromethane (DCM) under anhydrous conditions .
- Amine Coupling : Introduce methanamine via nucleophilic substitution in DMF at 105°C, monitored by TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Yield Optimization : Adjust reaction time (12–24 hr) and catalyst loading (e.g., triethylamine for acid scavenging) .
Q. What strategies resolve contradictions in reported biological activities of triazolopyridazine derivatives across studies?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines to control for genetic variability in kinase inhibition studies .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC and NMR to rule out batch-specific impurities .
- Meta-Analysis : Cross-reference activity data with substituent effects (e.g., methoxy vs. alkyl groups on target affinity) .
Q. How to design experiments to evaluate the compound’s kinase inhibition potential, particularly against c-Met or VEGFR-2?
- Methodological Answer :
- Enzymatic Assays : Use recombinant kinases (c-Met/VEGFR-2) in ADP-Glo™ assays to measure IC₅₀ values. Include staurosporine as a positive control .
- Cellular Models : Test anti-proliferative effects in c-Met-driven cancer lines (e.g., HGF-stimulated NCI-H441) with dose-response curves (0.1–100 µM) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes at ATP-binding sites, prioritizing residues like Met1160 (c-Met) .
Q. What crystallographic methods are used to determine the binding mode of this compound with target proteins?
- Methodological Answer :
- Protein Crystallization : Co-crystallize the compound with kinase domains (e.g., c-Met) in 20% PEG 3350 and 0.2 M ammonium sulfate. Optimize pH (6.5–7.5) for crystal growth .
- Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) to collect diffraction data at 1.8–2.2 Å resolution .
- Structure Refinement : Model ligand-protein interactions (e.g., hydrogen bonds with Glu1087) in PHENIX or Coot, validating with omit maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
